molecular formula C18H27N3O4 B6333515 tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate CAS No. 1707290-23-0

tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate

Katalognummer: B6333515
CAS-Nummer: 1707290-23-0
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: RBQHRSMMDLWGKF-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate is a piperidine derivative featuring:

  • A tert-butyl carbamate group at the 1-position of the piperidine ring, providing steric protection and metabolic stability.
  • A primary amino group at the 3-position (3S configuration), enabling nucleophilic reactions or hydrogen bonding.
  • A benzyloxycarbonyl (Cbz)-protected amino group at the 4-position (4R configuration), which can be deprotected under hydrogenolytic conditions for further functionalization.

This stereochemically defined scaffold is commonly used in medicinal chemistry for its conformational rigidity and modularity in drug design, particularly for kinase inhibitors and protease-targeting agents .

Eigenschaften

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-15(14(19)11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQHRSMMDLWGKF-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Chiral Pool Utilization

The synthesis begins with enantiomerically pure precursors or racemic mixtures resolved via chiral chromatography. A common starting material is tert-butyl (3S,4R)-4-hydroxypiperidine-1-carboxylate, where the hydroxyl group at C4 is converted to an amine via Mitsunobu reaction or mesylation-amination. Alternatively, piperidin-4-one derivatives undergo reductive amination with ammonium acetate and sodium cyanoborohydride to install the C3 amino group while preserving the Boc protection at N1.

Protection Group Strategies

Orthogonal protection is essential to differentiate the C3 and C4 amines. The piperidine nitrogen (N1) is typically protected first with Boc anhydride in dichloromethane using triethylamine as a base. The C4 amine is then selectively protected with benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaHCO3, THF, 0°C). This step achieves a 92–95% yield, leaving the C3 amine free for subsequent functionalization.

Key Synthetic Steps and Stereochemical Control

Reductive Amination and Oxidation

In one route, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination at C3 using ammonium formate and Pd/C in methanol at 50°C. The resulting trans-3-amino-4-hydroxypiperidine intermediate is oxidized to a ketone with Dess-Martin periodinane in dichloromethane, enabling subsequent stereoselective amination at C4. Asymmetric hydrogenation with Ru-BINAP catalysts ensures the (3S,4R) configuration, achieving enantiomeric excesses >98%.

Benzyloxycarbonylation and Deprotection

The C4 amine is protected with Cbz by reacting with benzyl chloroformate in tetrahydrofuran at 0°C, followed by quenching with aqueous sodium carbonate. Final deprotection of the Boc group is achieved with trifluoroacetic acid in dichloromethane, yielding the free base. Notably, hydrogenolysis of the Cbz group (e.g., with H2/Pd-C) is avoided to retain the benzyloxycarbonyl moiety.

Detailed Experimental Procedures

Stepwise Synthesis from Piperidin-4-One

  • Boc Protection : Piperidin-4-one (10.0 g, 88.5 mmol) is treated with Boc anhydride (23.1 g, 106 mmol) and DMAP (1.08 g, 8.85 mmol) in CH2Cl2 at 25°C for 12 h. Yield: 95%.

  • Reductive Amination : The Boc-protected ketone (15.0 g, 70.4 mmol) reacts with ammonium acetate (54.3 g, 704 mmol) and NaBH3CN (6.63 g, 105.6 mmol) in methanol at 0°C. Yield: 82%.

  • Cbz Protection : The diamine intermediate (8.0 g, 37.4 mmol) is treated with benzyl chloroformate (6.74 mL, 44.9 mmol) in THF/NaHCO3 (1:1) at 0°C. Yield: 88%.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc2O, DMAP, CH2Cl2, 25°C9599.2
Reductive AminationNH4OAc, NaBH3CN, MeOH, 0°C8298.5
Cbz ProtectionCbz-Cl, NaHCO3, THF, 0°C8899.8
Final DeprotectionTFA/CH2Cl2 (1:4), 25°C9599.5

Data compiled from.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 1.40 (s, 9H, Boc), 3.01–3.77 (m, piperidine H), 4.66 (d, 1H, C4-NH), 5.13 (s, 2H, Cbz CH2), 7.30–7.40 (m, 5H, Cbz aryl).

  • LCMS : m/z calc. for C18H27N3O4 [M+H]+: 349.2; found: 349.4.

Chiral Purity Analysis

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 80:20) confirms an enantiomeric ratio of 99:1 for the (3S,4R) configuration .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various pharmaceuticals due to its structural characteristics that allow for modifications leading to biologically active derivatives.

Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties. For instance, compounds similar to tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate have been investigated for their ability to inhibit tumor growth in vitro and in vivo models. The presence of the benzyloxycarbonyl group is believed to enhance cellular permeability and bioavailability, making it a candidate for further exploration in cancer therapeutics .

Neurological Disorders

Research has shown that piperidine derivatives can act as neuroprotective agents. The specific stereochemistry of this compound may influence its interaction with neurotransmitter receptors, potentially providing therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease. Preliminary studies suggest that modifications of this compound could lead to improved efficacy in neuroprotection .

Synthesis Pathways

The synthesis of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives.
  • Introduction of the Amino Group: Utilizing amination reactions under controlled conditions to ensure stereochemical integrity.
  • Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using standard coupling techniques, often involving carbodiimides for activation.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research purposes.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the antitumor activity of similar piperidine derivatives. The researchers synthesized various analogs and tested them against multiple cancer cell lines, noting that certain modifications led to enhanced cytotoxicity compared to standard treatments . This highlights the potential of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine-based compounds in models of neurodegeneration. The study found that specific analogs could significantly reduce neuronal apoptosis under oxidative stress conditions, suggesting a mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group, which can then participate in further biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Stereochemistry

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents at Position 3 Substituents at Position 4 Stereochemistry Molecular Weight (g/mol) Key References
Target: tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate -NH₂ -NH(Cbz) (3S,4R) 349.44 (calculated)
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) -NH₂ 3,4-difluorophenyl (3S,4S) 313 (ESI-MS: [M+H]⁺)
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)piperidine-1-carboxylate -CH₂(NHCbz) -H N/A 348.44
tert-Butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate -NH₂ 3-methoxyphenyl N/A 295 (ESI-MS: [M+H]⁺)
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine -NH(Boc) -CH₂OH (3R,4R) (pyrrolidine) 378.43 (calculated)

Key Observations:

  • Stereochemical Impact : The (3S,4R) configuration in the target compound is critical for binding to chiral enzyme pockets, as seen in kinase inhibitors .

Biologische Aktivität

tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an amino group and a benzyloxycarbonyl group, which contributes to its reactivity and biological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate is C18H27N3O4, with a molecular weight of 343.43 g/mol. The structure includes:

  • A tert-butyl group providing steric hindrance.
  • An amino group that can participate in various biochemical interactions.
  • A benzyloxycarbonyl moiety that can be cleaved to release the active amino group under certain conditions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as a substrate or inhibitor for various enzymes. The release of the amino group upon cleavage of the benzyloxycarbonyl group allows it to engage in further biochemical reactions.
  • Protein-Ligand Interactions : It has been investigated for its role in studying enzyme mechanisms and protein-ligand interactions, particularly in the context of drug design.

Anticancer Potential

Research indicates that piperidine derivatives, including tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate, exhibit anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity and apoptosis induction superior to reference drugs like bleomycin . The structural characteristics of piperidines are believed to enhance their binding affinity to cancer-related targets.

Neuroprotective Effects

The compound's structural similarity to known neurokinin receptor antagonists positions it as a candidate for neuroprotective applications. Neurokinin-1 receptor antagonists have shown promise in treating conditions such as depression and chemotherapy-induced nausea .

Enzyme Inhibition Studies

A detailed structure–activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly affect inhibition potency against cholinesterase and monoamine oxidase B (MAO-B). Compounds with similar structures showed enhanced inhibition properties, suggesting that tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate could be optimized for better activity against these enzymes .

Case Studies and Research Findings

StudyFindings
FaDu Tumor Cell StudyDemonstrated superior cytotoxicity compared to bleomycin; induced apoptosis .
Neurokinin Receptor StudyPotential role as a neuroprotective agent; similar structure to effective NK-1 antagonists .
Enzyme Inhibition SARIdentified structural modifications that enhance inhibition against cholinesterase and MAO-B .

Synthetic Routes and Applications

The synthesis of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate involves several steps utilizing organic solvents and catalysts. The compound serves as an intermediate in synthesizing complex organic molecules and is being explored for its potential in drug development targeting various diseases.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate?

The synthesis typically involves multi-step sequences, including:

  • Amino Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect reactive amine functionalities during intermediate steps .
  • Coupling Reactions : Amide bond formation between the piperidine core and benzyloxycarbonyl groups, often mediated by coupling agents like HATU or EDC in solvents such as dichloromethane or acetonitrile .
  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation to ensure the (3S,4R) configuration, with purification via column chromatography or recrystallization .
    Key challenges include minimizing racemization during deprotection and ensuring regioselectivity in substitutions.

Basic: How is the stereochemical configuration confirmed for this compound?

  • X-ray Crystallography : Direct determination of spatial arrangement using single-crystal analysis .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer dihedral angles and spatial proximity of substituents .
  • Chiral HPLC/CE : Separation of enantiomers using chiral stationary phases to validate enantiomeric excess (>98% is typical for pharmaceutical intermediates) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar piperidine derivatives?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
  • Purity Issues : Impurities >2% can skew IC50 values; rigorous HPLC-MS analysis is recommended .
  • Solvent Effects : Use of DMSO (>0.1% v/v) may inhibit certain targets; alternative solvents like PBS should be tested .
    Meta-analyses comparing studies under standardized conditions (e.g., pH 7.4, 37°C) are critical .

Advanced: What strategies enhance solubility without compromising stability?

  • Derivatization : Introduction of hydrophilic groups (e.g., PEGylation) at the 4-position of the piperidine ring .
  • Co-Solvent Systems : Use of cyclodextrins or ethanol-water mixtures (up to 20% ethanol) to improve aqueous solubility while maintaining stability at 4°C .
  • Salt Formation : Hydrochloride or citrate salts can improve solubility by 10–100×, though pH-dependent degradation must be monitored .

Advanced: What challenges exist in enantioselective synthesis, and how are they addressed?

Challenges include:

  • Racemization During Deprotection : Acidic Boc removal (e.g., TFA) can induce racemization; mild conditions (e.g., HCl/dioxane) are preferred .
  • Catalyst Selection : Chiral Ru or Rh catalysts for asymmetric hydrogenation achieve >90% ee but require strict moisture control .
  • Byproduct Formation : Competing N-alkylation during coupling steps; use of bulky bases (e.g., DIPEA) suppresses side reactions .

Basic: What analytical techniques are critical for characterizing purity and structure?

  • HPLC-MS : Quantify purity (>99%) and detect trace impurities using C18 columns and ESI ionization .
  • NMR (¹H/¹³C) : Assign peaks for amino, carbonyl, and tert-butyl groups (e.g., Boc δ ~1.4 ppm; Cbz δ ~5.1 ppm) .
  • FT-IR : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How do steric effects influence the reactivity of the benzyloxycarbonyl group?

  • Steric Hindrance : The tert-butyl group at the 1-position restricts nucleophilic attack at the Cbz carbonyl, reducing acylation rates by ~40% compared to unsubstituted analogs .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution yields (e.g., 75% vs. 50% in THF) .
  • Temperature Effects : Reactions at 0°C minimize decomposition, while higher temperatures (>40°C) promote side reactions .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Desiccate with silica gel to avoid hydrolysis of the Cbz group (critical for >6-month stability) .
  • Oxygen Sensitivity : Argon or nitrogen blankets prevent oxidation of the piperidine ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.